molecular formula C19H20N6O3S2 B3007427 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1351634-44-0

5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B3007427
CAS No.: 1351634-44-0
M. Wt: 444.53
InChI Key: SRTHEMWAAAOLQK-UHFFFAOYSA-N
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Description

5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an isoxazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Attachment of the Piperazine Moiety: The thiadiazole-2-thiol is then reacted with 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide to introduce the piperazine group.

    Formation of the Isoxazole Ring: The intermediate is then subjected to cyclization with hydroxylamine to form the isoxazole ring.

    Final Coupling: The final step involves coupling the isoxazole derivative with 5-methylisoxazole-3-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the piperazine moiety.

    Substitution: Nucleophilic substitution reactions can take place at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate the function of various enzymes and receptors due to its ability to interact with biological macromolecules.

Medicine

Medicinally, 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is being explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and isoxazole rings can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
  • 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 5-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide stands out due to the presence of the isoxazole ring, which can confer unique electronic properties and reactivity. This makes it particularly valuable in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

5-methyl-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S2/c1-13-11-15(23-28-13)17(27)20-18-21-22-19(30-18)29-12-16(26)25-9-7-24(8-10-25)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTHEMWAAAOLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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